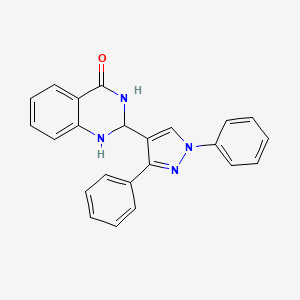
Flt3-IN-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flt3-IN-21 is a chemical compound that acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This receptor is a type of receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). The inhibition of FLT3 is a promising therapeutic strategy for treating AML, as it can help to prevent the proliferation of leukemic cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-21 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, with optimization of reaction conditions to improve yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
Flt3-IN-21 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
科学的研究の応用
Flt3-IN-21 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the structure and function of the FLT3 receptor and its role in cellular signaling pathways.
Biology: The compound is used in biological research to investigate the effects of FLT3 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of AML and other cancers that involve FLT3 mutations.
作用機序
Flt3-IN-21 exerts its effects by binding to the active site of the FLT3 receptor and inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The inhibition of FLT3 leads to reduced cell growth and increased apoptosis in leukemic cells.
類似化合物との比較
Flt3-IN-21 is one of several FLT3 inhibitors that have been developed for the treatment of AML. Other similar compounds include:
Midostaurin: An FDA-approved FLT3 inhibitor used in combination with chemotherapy for the treatment of newly diagnosed AML.
Gilteritinib: Another FDA-approved FLT3 inhibitor used for the treatment of relapsed or refractory AML.
Quizartinib: An FLT3 inhibitor approved in Japan for the treatment of FLT3-ITD-positive AML.
Compared to these compounds, this compound may have unique properties in terms of its potency, selectivity, and pharmacokinetic profile, making it a valuable tool for research and potential therapeutic applications.
特性
分子式 |
C20H22FN5O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
1-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]-3-piperidin-1-ylurea |
InChI |
InChI=1S/C20H22FN5O2/c1-12-17(10-15-14-9-13(21)5-6-16(14)23-19(15)27)22-11-18(12)24-20(28)25-26-7-3-2-4-8-26/h5-6,9-11,22H,2-4,7-8H2,1H3,(H,23,27)(H2,24,25,28)/b15-10- |
InChIキー |
KYFMKPAKFYRSFT-GDNBJRDFSA-N |
異性体SMILES |
CC1=C(NC=C1NC(=O)NN2CCCCC2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O |
正規SMILES |
CC1=C(NC=C1NC(=O)NN2CCCCC2)C=C3C4=C(C=CC(=C4)F)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)










![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)

